Suam 1221

Vue d'ensemble

Description

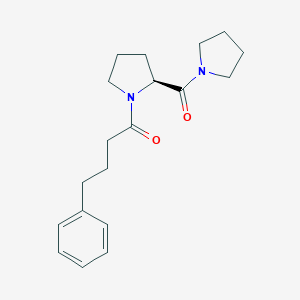

N-(N-(Phenyl)butyryl-L-prolyl)pyrrolidine is a synthetic organic compound with the molecular formula C19H26N2O2 and a molecular weight of 314.42 g/mol It is known for its unique structure, which includes a phenyl group, a butyryl group, and a prolyl group attached to a pyrrolidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-(Phenyl)butyryl-L-prolyl)pyrrolidine typically involves the reaction of N-(Phenyl)butyryl chloride with L-proline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . The resulting intermediate is then reacted with pyrrolidine to form the final product.

Industrial Production Methods

Industrial production of N-(N-(Phenyl)butyryl-L-prolyl)pyrrolidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and increase efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-(N-(Phenyl)butyryl-L-prolyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

Neurodegenerative Disease Treatment

Alzheimer's Disease : Suam 1221 has been identified as a promising candidate for the treatment of Alzheimer's disease due to its ability to inhibit prolyl endopeptidases, enzymes implicated in the degradation of neuropeptides and proteins that are crucial for cognitive function. Research indicates that inhibiting these enzymes may help in preserving cognitive abilities and slowing disease progression .

Pharmaceutical Development

Drug Formulation : The compound is being explored for its potential in drug formulation, particularly in creating more effective therapies for conditions related to protein misfolding and aggregation. Its structural properties allow it to be modified for enhanced efficacy and bioavailability, making it a valuable asset in pharmaceutical research .

Biochemical Research

Mechanistic Studies : this compound is utilized in biochemical studies to understand the role of prolyl endopeptidases in various biological processes. This includes investigating their involvement in metabolic pathways and the development of certain diseases. The compound serves as a tool for elucidating enzyme functions and interactions within cellular environments .

Therapeutic Synergy

Combination Therapies : There is potential for this compound to be used in combination with other therapeutic agents to enhance overall treatment efficacy. Research is ongoing to evaluate how it interacts with other drugs and whether such combinations can yield better outcomes for patients with complex conditions like Alzheimer's .

Case Study 1: Efficacy in Alzheimer's Models

A study evaluated the effects of this compound on animal models of Alzheimer's disease. The results indicated a significant reduction in cognitive decline compared to control groups, suggesting that the compound may help mitigate the effects of amyloid-beta plaques commonly associated with the disease .

Case Study 2: Pharmacokinetics and Safety Profile

Another investigation focused on the pharmacokinetics of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME) properties. The study found that this compound has favorable pharmacokinetic characteristics, which support its potential use as a therapeutic agent while also indicating a manageable safety profile .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Neurodegenerative Diseases | Treatment potential for Alzheimer's disease | Inhibition of prolyl endopeptidases improves cognition |

| Pharmaceutical Development | Drug formulation strategies | Enhanced efficacy through structural modifications |

| Biochemical Research | Mechanistic insights into enzyme functions | Elucidation of metabolic pathways |

| Therapeutic Synergy | Combination therapy with other agents | Improved outcomes in complex conditions |

Mécanisme D'action

The mechanism of action of N-(N-(Phenyl)butyryl-L-prolyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit prolyl endopeptidase, an enzyme involved in the degradation of neuropeptides . By inhibiting this enzyme, the compound can modulate the levels of neuropeptides and influence various physiological processes, including cognitive functions and memory .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(N-(Phenyl)butyryl-L-propyl)pyrrolidine (SUAM-1221): A known prolyl endopeptidase inhibitor with similar structure and function.

N-(N-(Phenyl)butyryl-L-alanyl)pyrrolidine: Another derivative with similar inhibitory effects on prolyl endopeptidase.

Uniqueness

N-(N-(Phenyl)butyryl-L-prolyl)pyrrolidine stands out due to its specific structural features, which confer unique binding properties and inhibitory effects on prolyl endopeptidase. Its ability to penetrate the central nervous system and modulate cognitive functions makes it a valuable compound for research in neuroscience and pharmacology .

Activité Biologique

SUAM-1221 is a small molecule compound primarily recognized for its role as a prolyl endopeptidase (PEP) inhibitor. This article delves into the biological activity of SUAM-1221, highlighting its mechanisms, synthesis, and potential therapeutic applications, particularly in the context of neurological diseases such as Alzheimer's.

Chemical Structure and Synthesis

SUAM-1221, with the molecular formula , is characterized by a proline residue in the L configuration, which is critical for its biological activity. The compound was synthesized through a series of reactions involving methylation of its precursor to produce derivatives suitable for positron emission tomography (PET) studies. The synthesis process yielded high radiochemical purity and specific activity, making it an effective candidate for in vivo imaging of PEP activity in neurological contexts .

SUAM-1221 functions as a potent inhibitor of prolyl endopeptidase, an enzyme that plays a significant role in the metabolism of neuropeptides. The inhibition of PEP can influence various neuropeptides such as neurotensin and substance P, which are implicated in cognitive functions and emotional regulation. Notably, SUAM-1221 has demonstrated an impressive in vitro inhibitory potency with an value of 3.1 nM against mouse brain PEP .

Biological Activity and Therapeutic Applications

The biological activity of SUAM-1221 extends to its potential therapeutic applications in treating cognitive deficits associated with Alzheimer's disease. By inhibiting PEP, SUAM-1221 may help restore neuropeptide levels that are disrupted in neurodegenerative conditions. This mechanism positions it as a candidate for addressing symptoms related to memory loss and cognitive decline .

Case Studies and Research Findings

Several studies have explored the efficacy of SUAM-1221:

- In Vitro Studies : Research indicates that SUAM-1221 effectively inhibits PEP activity in various animal models, supporting its potential use in treating conditions like Alzheimer's disease. The compound's ability to modulate neuropeptide levels has been documented through enzyme assays and receptor binding studies .

- Comparative Studies : In comparative analyses with other PEP inhibitors, SUAM-1221 has shown competitive inhibition characteristics that may be advantageous for therapeutic applications. For instance, other compounds tested alongside SUAM-1221 have demonstrated varying degrees of efficacy but often fall short of its potency .

Data Table: Summary of Biological Activity

| Parameter | Value |

|---|---|

| Molecular Formula | |

| Target Enzyme | Prolyl Endopeptidase |

| Inhibition Potency (IC50) | 3.1 nM |

| Therapeutic Application | Alzheimer's Disease |

| Synthesis Yield | 18 - 30% |

Propriétés

IUPAC Name |

4-phenyl-1-[(2S)-2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c22-18(12-6-10-16-8-2-1-3-9-16)21-15-7-11-17(21)19(23)20-13-4-5-14-20/h1-3,8-9,17H,4-7,10-15H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRSLHFTJYMQIL-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CCCN2C(=O)CCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@@H]2CCCN2C(=O)CCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150119 | |

| Record name | N-(N-(phenyl)butyryl-L-prolyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112603-82-4 | |

| Record name | N-(N-(Phenyl)butyryl-L-prolyl)pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112603824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(N-(phenyl)butyryl-L-prolyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.